O2-Ethyl O1-[2-(3-fluoro-4-methylphenyl)ethyl] oxalate
Description
O2-Ethyl O1-[2-(3-fluoro-4-methylphenyl)ethyl] oxalate is a substituted oxalate ester characterized by a fluorinated aromatic moiety. Its molecular formula is C₁₃H₁₅FO₄ (molecular weight: 254.26 g/mol). The 3-fluoro-4-methylphenyl group introduces steric and electronic effects, with fluorine acting as an electron-withdrawing substituent and the methyl group enhancing lipophilicity.
Properties
IUPAC Name |
1-O-ethyl 2-O-[2-(3-fluoro-4-methylphenyl)ethyl] oxalate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4/c1-3-17-12(15)13(16)18-7-6-10-5-4-9(2)11(14)8-10/h4-5,8H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPYWXOZMHMWJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC(=C(C=C1)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O2-Ethyl O1-[2-(3-fluoro-4-methylphenyl)ethyl] oxalate typically involves the esterification of oxalic acid with the corresponding alcohol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
O2-Ethyl O1-[2-(3-fluoro-4-methylphenyl)ethyl] oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The fluorinated aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Formula: C13H15FO4
Molecular Weight: 254.26 g/mol
The synthesis of O2-Ethyl O1-[2-(3-fluoro-4-methylphenyl)ethyl] oxalate typically involves the esterification of oxalic acid with an appropriate alcohol, often utilizing dehydrating agents such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is generally conducted under inert conditions to prevent oxidation and side reactions.
Chemistry
This compound serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block for developing pharmaceuticals and agrochemicals.
Biology
The compound's fluorinated aromatic ring is instrumental in studying enzyme interactions and receptor binding. Its structural features enhance binding affinity, making it useful in pharmacological studies.
Medicine
Research indicates that this compound may possess therapeutic properties, including anti-inflammatory and analgesic effects. Preliminary studies suggest its potential in modulating biological pathways related to inflammation and pain management.
Case Studies and Research Findings
Recent studies have explored the biological activity of compounds similar to this compound, indicating promising results in terms of antimicrobial and anti-inflammatory properties. For instance:
- A study on related fluorinated compounds showed significant bioactivity due to their ability to interact with microbial membranes and inflammatory mediators.
- Investigations into enzyme interactions revealed that modifications in the aromatic ring could enhance or inhibit specific enzymatic activities, suggesting potential therapeutic applications.
Mechanism of Action
The mechanism by which O2-Ethyl O1-[2-(3-fluoro-4-methylphenyl)ethyl] oxalate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated aromatic ring can enhance binding affinity and specificity, while the oxalate ester may participate in hydrolysis reactions, releasing active intermediates.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares the target compound with key analogs, highlighting substituent variations and their implications:
Key Research Findings
Reactivity in Synthesis :
- Fluorine in the target compound may slow nucleophilic substitution compared to chloro analogs (e.g., MC22W841) due to weaker leaving-group ability .
- Methoxy-substituted analogs (e.g., C₁₄H₁₈O₅) exhibit faster reaction rates in polar solvents, attributed to enhanced solubility .
Methylthio analogs (C₁₃H₁₆O₄S) may exhibit unique binding profiles due to sulfur’s role in hydrophobic interactions .
Biological Activity
O2-Ethyl O1-[2-(3-fluoro-4-methylphenyl)ethyl] oxalate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings, providing a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
This compound is characterized by its oxalate ester structure, which is linked to a 3-fluoro-4-methylphenyl group. The synthesis typically involves the esterification of oxalic acid with the corresponding alcohol under controlled conditions, often utilizing dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Table 1: Structural Features
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| This compound | C12H13F O4 | 238.23 g/mol |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The presence of fluorine and methyl groups on the aromatic ring enhances the compound's binding affinity, potentially modulating various biological pathways.
Key Mechanisms:
- Enzyme Interaction: The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptor Modulation: It could influence receptor activity, affecting signaling pathways related to inflammation and cell proliferation.
Antimicrobial and Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits both antimicrobial and anti-inflammatory properties. Research has shown that compounds with similar structures often demonstrate significant bioactivity due to their ability to interact with microbial membranes and inflammatory mediators .
Case Studies
-
Antimicrobial Activity:
A study exploring the antimicrobial effects of related oxalate compounds indicated that they could inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. -
Anti-inflammatory Effects:
In vitro studies have demonstrated that compounds similar to this compound can reduce pro-inflammatory cytokine production in cell cultures, highlighting their potential in managing inflammatory diseases .
Toxicological Considerations
Despite its promising biological activities, the toxicity profile of oxalates must be considered. Oxalates are known to induce oxidative stress and cellular damage at high concentrations, particularly in renal cells. Research indicates that elevated levels of oxalate can lead to free radical production, contributing to cellular toxicity and kidney damage .
Table 2: Toxicity Profile
| Toxicity Aspect | Observations |
|---|---|
| Free Radical Production | Elevated levels observed in renal cells exposed to high concentrations of oxalate |
| Cellular Damage | Induction of morphological changes and loss of membrane integrity in cell cultures |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
